N-[(furan-2-yl)methyl]-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-[(furan-2-yl)methyl]-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.57. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has demonstrated the synthesis and evaluation of derivatives related to the compound for their anticancer activities. Specifically, 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have shown potent and selective cytotoxic effects against leukemia cell lines, highlighting the potential of these compounds in cancer treatment (Horishny, Arshad, & Matiychuk, 2021).
Synthetic Applications in Heterocyclic Chemistry
The compound has relevance in the synthesis of heterocyclic compounds, as indicated by research on the decarboxylative Claisen rearrangement reactions to yield 2,3-disubstituted heteroaromatic products (Craig, King, Kley, & Mountford, 2005). Additionally, methods for preparing substituted furans and pyrroles from 3-furfurals and 3-furyl imines have been developed, showcasing the utility of furan derivatives in accessing important heterocycles (Kelly, Kerrigan, & Walsh, 2008).
Novel Heterocyclic Compound Synthesis
Further studies have led to the creation of new ring systems and derivatives, such as Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, derived from reactions involving similar furan-2-ylmethyl compounds, contributing to the diversity of synthetic heterocyclic chemistry (Hassan, 2000).
Design and Synthesis for Cytotoxic Activity
The design and synthesis of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have shown anticancer potential, further emphasizing the importance of this compound class in medicinal chemistry (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Crystal Structure Analysis
Research into the crystal structures of related compounds provides insights into the molecular conformations and interactions that underlie their biological activities, aiding in the design of more effective drugs (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-34-20-10-5-7-18(13-20)16-31-26(33)25-24(22(15-29-25)19-8-3-2-4-9-19)30-27(31)36-17-23(32)28-14-21-11-6-12-35-21/h2-13,15,29H,14,16-17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAESIPZWYQDXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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